(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC16336313
Molecular Formula: C16H11ClN2O2S
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11ClN2O2S |
|---|---|
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | (5Z)-5-[(4-chlorophenyl)methylidene]-2-(3-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H11ClN2O2S/c17-11-6-4-10(5-7-11)8-14-15(21)19-16(22-14)18-12-2-1-3-13(20)9-12/h1-9,20H,(H,18,19,21)/b14-8- |
| Standard InChI Key | FDYVNKDLBNEGCO-ZSOIEALJSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)O)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/S2 |
| Canonical SMILES | C1=CC(=CC(=C1)O)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the thiazolidin-4-one family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure features:
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A 4-chlorobenzylidene group at the C-5 position, contributing electron-withdrawing effects and enhancing molecular stability.
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A 3-hydroxyphenyl imino substituent at the C-2 position, introducing hydrogen-bonding capabilities and potential bioactivity.
Table 1: Key Physicochemical Properties
The chlorine atom at the para position of the benzylidene moiety enhances lipophilicity, potentially improving membrane permeability in biological systems . The 3-hydroxyphenyl group introduces polarity, which may influence binding interactions with enzymatic targets .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound likely follows a multi-step protocol analogous to related thiazolidinones:
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Claisen-Schmidt Condensation: Reaction of thiazolidin-4-one with 4-chlorobenzaldehyde to form the 5-(4-chlorobenzylidene) intermediate .
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Imination: Subsequent reaction with 3-hydroxyaniline to introduce the phenylimino group at C-2 .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylidene Formation | 4-Chlorobenzaldehyde, NaOH, EtOH, Δ | 65–75 |
| Imination | 3-Hydroxyaniline, AcOH, reflux | 50–60 |
The stereochemical outcome (2E,5Z) is critical for biological activity, as geometric isomers often exhibit divergent pharmacological profiles . Microwave-assisted synthesis, as demonstrated for similar thiazolidinones, could enhance reaction efficiency and yield .
Biological Activities and Mechanisms
Anticancer Properties
Thiazolidinones with chlorophenyl substituents demonstrate cytotoxicity against cancer cell lines (e.g., HeLa, K562) via apoptosis induction . The hydroxyl group in the target compound may facilitate interactions with redox-active enzymes, promoting oxidative stress in malignant cells .
Enzyme Inhibition
Related thiazolidinones inhibit protein tyrosine phosphatase 1B (PTP1B), a therapeutic target for diabetes and obesity . The 3-hydroxyphenyl imino group could act as a bidentate ligand, chelating metal ions in the enzyme’s active site .
Applications and Future Directions
Medicinal Chemistry
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Antimicrobial Drug Development: Optimizing substituents to improve potency against multidrug-resistant pathogens.
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Antidiabetic Agents: Targeting PTP1B with enhanced selectivity over homologous phosphatases .
Materials Science
The compound’s nonlinear optical (NLO) properties, inferred from hyperpolarizability calculations of analogs (e.g., β = 19.42 × 10⁻³⁰ esu for CMTD ), suggest utility in photonic devices.
Table 3: Research Priorities
| Area | Objective |
|---|---|
| Pharmacokinetics | Assess oral bioavailability, metabolic stability |
| Toxicity | Evaluate acute/chronic toxicity in models |
| Formulation | Develop nanoencapsulation for solubility enhancement |
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